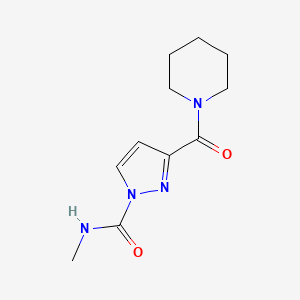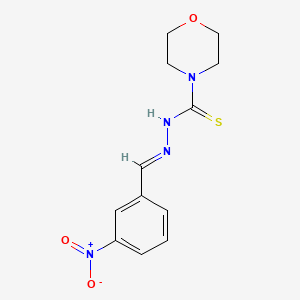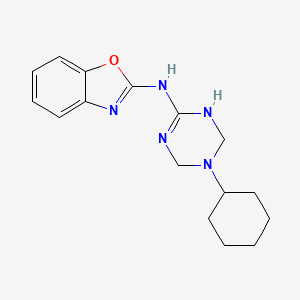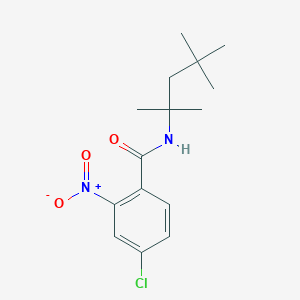
4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide involves the inhibition of certain enzymes and pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide are diverse. This compound has been found to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. Additionally, this compound has been shown to have a neuroprotective effect, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide in lab experiments include its ability to inhibit specific enzymes and pathways, making it a useful tool for investigating the underlying mechanisms of various diseases. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation to determine its safety and efficacy.
Direcciones Futuras
There are many potential future directions for the investigation of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further investigation is needed to determine the safety and efficacy of this compound in humans. Finally, the underlying mechanisms of action of this compound need to be further elucidated to fully understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide can be achieved through a multistep process involving the reaction of 4-chloro-2-nitroaniline with 1,1,3,3-tetramethylbutyl isocyanate. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide in scientific research are vast. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-14(2,3)9-15(4,5)17-13(19)11-7-6-10(16)8-12(11)18(20)21/h6-8H,9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIAIQPJUWQJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

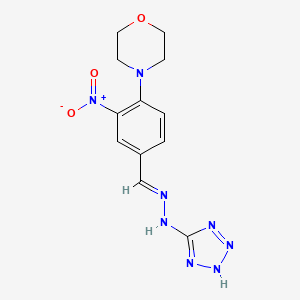
![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
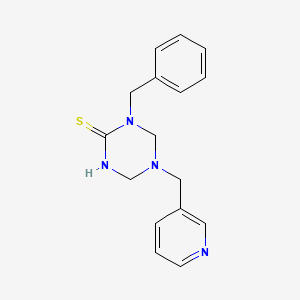
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)

